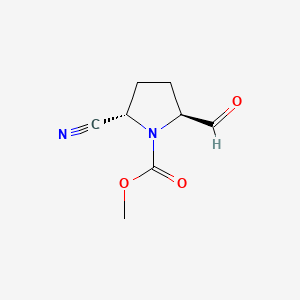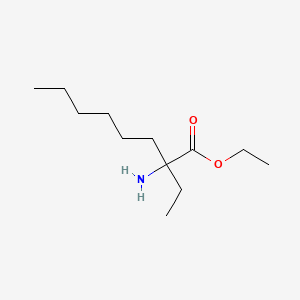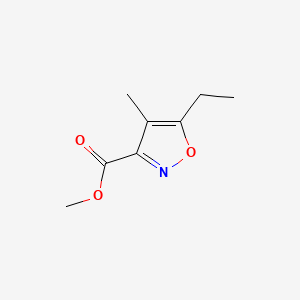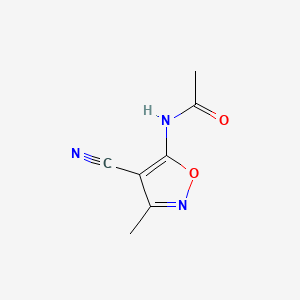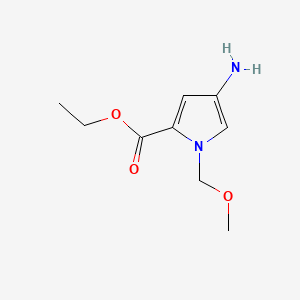![molecular formula C9H14O2 B574455 Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) CAS No. 186127-45-7](/img/new.no-structure.jpg)
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 g/mol . It is also known by other names such as 2-Norbornanecarboxylic acid, methyl ester . This compound is part of the bicyclic compounds family, characterized by its unique bicyclo[2.2.1]heptane structure.
Preparation Methods
The synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester involves several steps. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. This intermediate is then subjected to esterification to produce the methyl ester derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The bicyclic structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester can be compared with similar compounds such as:
2-Norbornanecarboxylic acid: This compound lacks the ester group and has different reactivity and applications.
exo-Bicyclo[2.2.1]heptan-2-carboxylic acid, methyl ester: This stereoisomer has a different spatial arrangement, leading to variations in its chemical and biological properties.
The uniqueness of Bicyclo[22
Properties
CAS No. |
186127-45-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.209 |
IUPAC Name |
methyl (1R,4S)-bicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3/t6-,7+,8?/m1/s1 |
InChI Key |
BWGIKEUGPCOETD-KVARREAHSA-N |
SMILES |
COC(=O)C1CC2CCC1C2 |
Synonyms |
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



